molecular formula C6H15N3 B3265516 2-Piperazin-2-ylethanamine CAS No. 405932-27-6

2-Piperazin-2-ylethanamine

Cat. No.: B3265516
CAS No.: 405932-27-6
M. Wt: 129.2 g/mol
InChI Key: KHUPHKVFRLSDQQ-UHFFFAOYSA-N
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Description

2-Piperazin-2-ylethanamine, also known as N-(2-aminoethyl)piperazine, is an organic compound with the molecular formula C6H15N3. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of both piperazine and ethylamine functional groups. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-2-ylethanamine typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin. One common method is the reaction of piperazine with ethylene oxide under basic conditions to yield this compound. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.

Another method involves the reaction of piperazine with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. This reaction also proceeds under elevated temperatures and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product. The industrial process may also involve purification steps such as distillation or crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-2-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

2-Piperazin-2-ylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antihistamines and antipsychotics.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and epoxy curing agents.

Mechanism of Action

The mechanism of action of 2-Piperazin-2-ylethanamine depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with the target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound of 2-Piperazin-2-ylethanamine, widely used in pharmaceuticals.

    N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom, used in drug synthesis.

    N-Ethylpiperazine: Similar to this compound but with an ethyl group instead of an ethylamine group.

Uniqueness

This compound is unique due to the presence of both piperazine and ethylamine functional groups, which confer distinct chemical reactivity and versatility. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.

Properties

IUPAC Name

2-piperazin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUPHKVFRLSDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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